molecular formula C14H16N2OS2 B188294 3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 307512-22-7

3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B188294
M. Wt: 292.4 g/mol
InChI Key: BQGPJUIDDGGYJB-UHFFFAOYSA-N
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Description

“3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C14H16N2OS2 . It is used in laboratory research .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothieno[2,3-d]pyrimidin-4(3H)-one core, which is a bicyclic system containing a benzene ring fused to a thieno[2,3-d]pyrimidin-4(3H)-one ring. This core is substituted at the 3-position with an allyl group, at the 2-position with a mercapto group, and at the 7-position with a methyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.42 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Biological Activity

3-Allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is part of a class of compounds that have drawn significant interest due to their complex chemical structure and potential for various biological activities. Studies have focused on the synthesis, characterization, and evaluation of these compounds for different scientific applications, particularly in the fields of medicinal chemistry and pharmaceutical research.

One area of research involves the synthesis and analysis of pyrimidine derivatives, which are known for their broad range of biological activities, including anti-inflammatory and anticancer properties. A study by Gondkar, Deshmukh, and Chaudhari (2013) highlighted the synthesis of substituted tetrahydropyrimidine derivatives, demonstrating significant in vitro anti-inflammatory activity, underscoring the potential pharmaceutical applications of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

Moreover, research on the chemistry and properties of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) has been compiled, offering insights into the preparation and properties of these organic compounds. These studies review the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity of such compounds, providing a foundation for further exploration of their applications (Boča, Jameson, & Linert, 2011).

Catalytic and Synthetic Applications

The importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds has been emphasized, given their key role as precursors in the medicinal and pharmaceutical industries. This review covers the application of various catalysts, including organocatalysts and metal catalysts, for synthesizing pyranopyrimidine derivatives. Such studies underline the significance of these scaffolds in drug development and their broad synthetic applications, highlighting the role of catalysis in enhancing the efficiency and sustainability of these synthetic processes (Parmar, Vala, & Patel, 2023).

Functionalized Compounds for Optoelectronic Materials

Research into quinazolines and pyrimidines has also extended into the realm of optoelectronic materials. A comprehensive review by Lipunova et al. (2018) discusses the synthesis and application of quinazoline and pyrimidine derivatives in electronic devices, highlighting their potential in fabricating materials for organic light-emitting diodes, photoelectric conversion elements, and image sensors. This underscores the versatility of these compounds beyond pharmaceutical applications and into materials science, showcasing their potential in developing novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

Specific safety and hazard information for this compound was not found in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for the use and study of this compound are not specified in the search results. Given its complex structure, it could potentially be of interest in various areas of research, including organic synthesis, medicinal chemistry, and materials science .

properties

IUPAC Name

7-methyl-3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-3-6-16-13(17)11-9-5-4-8(2)7-10(9)19-12(11)15-14(16)18/h3,8H,1,4-7H2,2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGPJUIDDGGYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384634
Record name 7-Methyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

307512-22-7
Record name 7-Methyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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